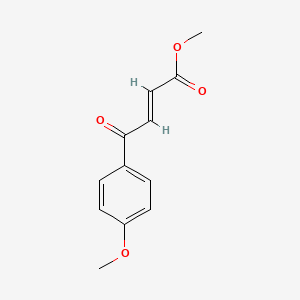

methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.2. The purity is usually 95.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Perspectives

Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate, as a derivative of pyrazoles, has been extensively studied for its synthetic approaches and medicinal significance. Pyrazoles, a crucial class within the azole family, exhibit a broad spectrum of biological activities, underscoring their potential in medicinal chemistry. Methyl-substituted pyrazoles, in particular, have been recognized for their potent medicinal scaffolds, displaying a wide array of biological functions. These compounds have been synthesized through various methods, demonstrating their versatility and applicability in generating new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).

Chemical Inhibitors and Drug Metabolism

One area of significant interest is the role of pyrazole derivatives in drug metabolism, particularly as chemical inhibitors of cytochrome P450 isoforms in human liver microsomes. These enzymes metabolize a diverse array of drugs, and understanding their inhibition can help in predicting drug-drug interactions. Pyrazole-based inhibitors have been shown to exhibit selectivity towards various CYP isoforms, contributing to the nuanced control of drug metabolism and the mitigation of potential adverse interactions (Khojasteh et al., 2011).

Therapeutic Applications

Recent advances in multicomponent synthesis techniques have highlighted the therapeutic potential of pyrazole derivatives. These compounds have demonstrated a range of activities, including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties, among others. The versatility of pyrazole derivatives, achieved through various synthetic routes, underscores their significant role in the development of new bioactive molecules and marketed drugs (Becerra et al., 2022).

Anticancer Agents and Synthetic Strategies

The development of anticancer agents leveraging the Knoevenagel condensation process, involving α, β-unsaturated ketones/carboxylic acids, has been notably enriched by pyrazole derivatives. These compounds, synthesized through innovative reactions, have exhibited remarkable anticancer activity, highlighting the importance of pyrazoles in medicinal chemistry and drug discovery. The exploration of such derivatives continues to evolve, offering promising avenues for therapeutic advancements (Tokala et al., 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl acrylate in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "methyl acrylate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 1-methyl-1H-pyrazole-4-carbaldehyde and methyl acrylate to a reaction flask", "Add a base (e.g. sodium hydroxide) to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with an acid (e.g. hydrochloric acid)", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain the desired compound" ] } | |

CAS-Nummer |

1295583-21-9 |

Molekularformel |

C8H10N2O2 |

Molekulargewicht |

166.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.